1-Hydroxycyclohexanecarbonitrile

Physicochemical Properties Process Safety Solid-Phase Handling

1-Hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin) is a cyclic ketone-derived cyanohydrin with the molecular formula C7H11NO. It is a white to pale-yellow crystalline solid at ambient temperature with a melting point of 32–35 °C, distinguishing it from many liquid aliphatic cyanohydrins.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 931-97-5
Cat. No. B1294214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxycyclohexanecarbonitrile
CAS931-97-5
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#N)O
InChIInChI=1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2
InChIKeyZDBRPNZOTCHLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 74.3° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5): A Solid Cyclic Ketone Cyanohydrin for Pharmaceutical and Agrochemical Intermediate Synthesis


1-Hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin) is a cyclic ketone-derived cyanohydrin with the molecular formula C7H11NO [1]. It is a white to pale-yellow crystalline solid at ambient temperature with a melting point of 32–35 °C, distinguishing it from many liquid aliphatic cyanohydrins . The compound serves as a bifunctional intermediate, with its tertiary hydroxyl and nitrile groups enabling transformation to α-hydroxycarboxylic acids, amino alcohols, and spirocyclic acaricides such as spirodiclofen .

Why Cyclic Ketone Cyanohydrins Cannot Be Generically Substituted: The Case for 1-Hydroxycyclohexanecarbonitrile


The physicochemical and reactivity profile of 1-hydroxycyclohexanecarbonitrile is intimately tied to its cyclohexyl ring scaffold, and substitution with analogs like acetone cyanohydrin or cyclopentanone cyanohydrin can lead to significant changes in reaction outcomes. Differences in ring strain, steric environment, and the conformational preferences of the cyclohexane ring directly impact the stability and downstream reactivity of the molecule [1]. Critically, the kinetic stability and reaction selectivity of the cyanohydrin group are highly dependent on the carbonyl precursor's structure; sterically hindered analogs, such as 2,2,6-trimethylcyclohexanone cyanohydrin, are formed in poor yield, highlighting that even seemingly minor structural modifications can profoundly alter synthetic feasibility and product profile [2]. The specific quantitative evidence for the differentiation of 1-hydroxycyclohexanecarbonitrile from its closest analogs is summarized below.

Quantitative Performance Benchmarks for 1-Hydroxycyclohexanecarbonitrile: A Comparator-Focused Evidence Guide for Procurement


Solid Physical State vs. Liquid Aliphatic Cyanohydrins for Handling and Dosing

A key differentiator for 1-hydroxycyclohexanecarbonitrile in a synthesis or procurement context is its ambient physical state. It is a crystalline solid with a melting point of 32–35 °C, whereas the generic aliphatic ketone cyanohydrin, acetone cyanohydrin, is a liquid [REFS-1, REFS-2]. This solid state facilitates more accurate gravimetric dispensing for small-scale laboratory synthesis and can reduce the risk of spills and inhalation exposure compared to volatile liquid cyanohydrins. The higher molecular weight and lower vapor pressure of the cyclohexyl derivative also contribute to a safer handling profile during benchtop operations.

Physicochemical Properties Process Safety Solid-Phase Handling

Superior Unhindered Reactivity in Cyanohydrin Formation Compared to Sterically Hindered Cyclohexanones

The formation of the cyanohydrin from cyclohexanone proceeds in good yield, a result directly attributable to the minimal steric hindrance around the carbonyl group. This stands in stark contrast to 2,2,6-trimethylcyclohexanone, where the three α-methyl groups create a steric environment that severely hinders the nucleophilic attack of cyanide ion, resulting in a negligibly low yield of the corresponding cyanohydrin [1]. While a precise yield percentage for cyclohexanone cyanohydrin formation is not provided in this standard chemistry source, the qualitative difference is mechanistically definitive. This established structure-reactivity principle reinforces the selection of unsubstituted cyclohexanone as the preferred starting material for synthesizing this class of cyanohydrin intermediate.

Reaction Yield Steric Effects Cyanohydrin Formation

Differential Grignard Reactivity: Yields Compared to Cyclopentanone Cyanohydrin

The reaction of cyanohydrins with Grignard reagents reveals ring-size-dependent reactivity differences. In a direct comparative study, the reaction of phenylmagnesium bromide with cyclohexanone cyanohydrin gave 1-benzoylcyclohexanol in 32.7% yield, while the analogous reaction with cyclopentanone cyanohydrin produced 1-benzoylcyclopentanol in a notably higher 53.6% yield [1]. Conversely, for the reaction with methylmagnesium iodide, both cyanohydrins performed similarly, yielding the respective 1-methylcycloalkanols in about 71.6% (cyclohexyl) and 70% (cyclopentyl) yield. This data demonstrates that for certain downstream transformations, such as benzoylation, the product yield can be significantly influenced by the choice of the starting cyclic ketone cyanohydrin, with the cyclopentyl analog proving more efficient.

Grignard Reaction Synthetic Yield Alicyclic Cyanohydrins

Validated Application Scenarios for 1-Hydroxycyclohexanecarbonitrile Driven by Quantitative Evidence


Synthesis of Spirodiclofen and Related Spirocyclic Acaricides

1-Hydroxycyclohexanecarbonitrile is the definitive intermediate in the synthesis of the acaricide spirodiclofen (Envidor). A patent on a new process for its downstream product, 1-hydroxycyclohexanecarboxylic acid, reports a yield of 87% or more with a purity exceeding 97% from the cyanohydrin [1]. This high-yielding transformation, a direct consequence of the cyclohexane scaffold's stability, underpins its critical role in an industrial agrochemical supply chain where no alternative cyanohydrin can provide this specific spirocyclic core.

Preparation of 1-Aminomethylcyclohexanol via Catalytic Hydrogenation

The compound is a widely recognized precursor for the synthesis of 1-aminomethylcyclohexanol, which is used in various fine chemical and pharmaceutical contexts. This reduction is achieved through catalytic hydrogenation . The solid, crystalline nature of the starting cyanohydrin simplifies its use in pressurized hydrogenation reactors, offering a practical advantage over liquid analogs that would require more complex liquid-dispensing methods for batch processing.

High-Throughput Screening Substrate for Hydroxynitrile Lyase (HNL) Activity

Due to its well-defined reactivity, 1-hydroxycyclohexanecarbonitrile has been employed as a substrate in high-throughput screening assays for characterizing hydroxynitrile lyase (HNL) enzyme activity . Its use in this context is based on the conformational and steric profile of the cyclohexyl group, which offers a specific point of comparison to standard aromatic or aliphatic substrates, helping to map the active site steric tolerance of novel HNLs.

Precursor for Insect Repellent Esters

Hydrolysis of 1-hydroxycyclohexanecarbonitrile yields 1-hydroxycyclohexanecarboxylic acid, a documented precursor for a series of esters evaluated as insect repellents [2]. This application leverages the unique cyclohexane skeleton; substituting with an acyclic or smaller ring analog would result in a different acid and therefore a different repellent ester chemotype, likely with a distinct and potentially less effective structure-activity relationship.

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